

3-Bromo-1-indanone physical and chemical properties

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Compound of Interest

Compound Name: 3-Bromo-1-indanone

Cat. No.: B152551

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An In-depth Technical Guide to **3-Bromo-1-indanone**

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-indanone is a versatile bicyclic aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring an indanone core with a bromine atom at the alpha-position to the carbonyl group, provides two reactive centers for chemical modification. This makes it a valuable building block in medicinal chemistry and materials science. The indanone scaffold is present in numerous biologically active compounds, and derivatives of **3-Bromo-1-indanone** are investigated for potential use as antiviral, anti-inflammatory, and anticancer agents.[1] This guide provides a comprehensive overview of its physical, chemical, and spectral properties, along with experimental protocols and safety information.

Chemical and Physical Properties

The chemical identifiers and physical properties of **3-Bromo-1-indanone** are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Citation(s)
IUPAC Name	3-bromo-2,3-dihydro-1H-inden-1-one	[2][3]
Synonyms	3-Bromoindan-1-one	[2]
CAS Number	40774-41-2	[1][2]
Molecular Formula	C ₉ H ₇ BrO	[1][2]
Molecular Weight	211.06 g/mol	[1]
Canonical SMILES	C1C(C2=CC=CC=C2C1=O)Br	[2]
InChI Key	BSAIUCUXHVGXNK-UHFFFAOYSA-N	[3]

Table 2: Physical Properties

Property	Value	Citation(s)
Physical Form	Solid	
Melting Point	50-55 °C	[1]
Boiling Point	271.3 °C at 760 mmHg	[4]
Density	1.631 g/cm ³	[5]
Solubility	No quantitative data available. Soluble in various organic solvents.	
Storage Conditions	Store at 2-8°C under an inert atmosphere.	[4]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **3-Bromo-1-indanone**.

Table 3: Spectral Properties

Spectrum Type	Characteristic Peaks / Shifts (Predicted unless cited)	Citation(s)
¹ H NMR (CDCl ₃)	δ ~7.4-7.8 (m, 4H, Ar-H), ~4.5-5.0 (dd, 1H, -CHBr-), ~3.0-3.5 (m, 2H, -CH ₂ -). A specific spectrum shows a doublet of doublets at δ 3.064 for one proton.	[6]
¹³ C NMR (CDCl ₃)	δ ~198-205 (C=O), ~135-155 (Ar-C), ~125-130 (Ar-CH), ~45-55 (-CHBr-), ~35-45 (-CH ₂ -)	
IR Spectroscopy	~3050-3100 cm ⁻¹ (Ar C-H stretch), ~1710-1725 cm ⁻¹ (C=O stretch, strong), ~1600 cm ⁻¹ (C=C aromatic stretch), ~600-700 cm ⁻¹ (C-Br stretch)	
Mass Spectrometry	Molecular Ion (M ⁺) peaks at m/z 210 and 212 (approx. 1:1 ratio due to ⁷⁹ Br and ⁸¹ Br isotopes).	[7]

Chemical Reactivity and Applications

3-Bromo-1-indanone's reactivity is dominated by its α -bromo ketone moiety and the aromatic ring.

- **Nucleophilic Substitution:** The bromine atom is located at a benzylic position and is alpha to a carbonyl group, making it highly susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., amines, thiols, alkoxides) at the 3-position. For instance, it reacts with cyclohexylamine to form 3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one.[7]

- **Carbonyl Group Reactions:** The ketone can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol (3-bromo-1-indanol) using reducing agents like sodium borohydride.
- **Aromatic Substitution:** The benzene ring can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating.
- **Applications:** It is primarily used as a synthetic precursor for more complex molecules in pharmaceutical research. The indanone framework is a key structural feature in drugs targeting neurodegenerative diseases, such as Donepezil for Alzheimer's disease.^[8] Its derivatives are explored for their potential as enzyme inhibitors and receptor modulators.^[8]

Caption: Key reaction pathways for **3-Bromo-1-indanone**.

Experimental Protocols

Synthesis of 3-Bromo-1-indanone via Bromination of 1-Indanone

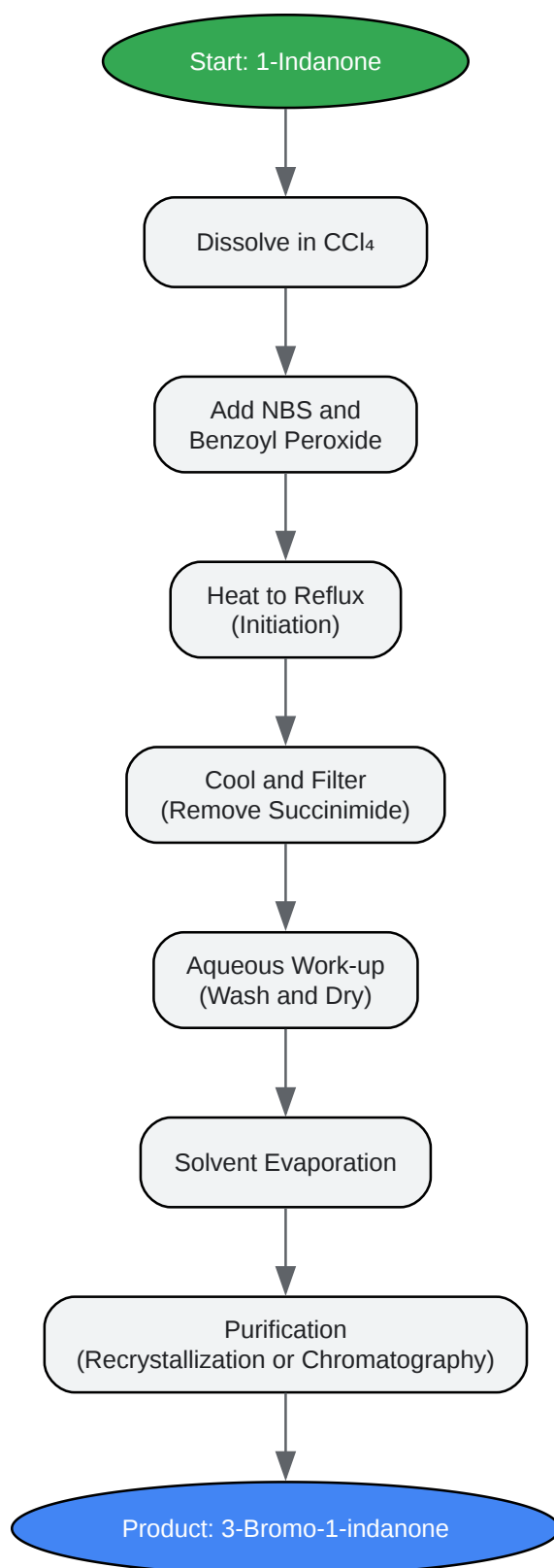
This protocol describes a general method for the synthesis of α -bromo ketones, adapted for **3-Bromo-1-indanone**. The bromination of 1-indanone is a common route to introduce a bromine atom at the alpha position to the carbonyl.^[7]^[9]

Materials:

- 1-Indanone
- N-Bromosuccinimide (NBS)
- Benzoyl peroxide (or AIBN) as a radical initiator
- Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
- Hexanes
- Ethyl Acetate (EtOAc)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-indanone (1 equivalent) in carbon tetrachloride.
- **Addition of Reagents:** Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
- **Reaction:** Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be initiated by illumination with a lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
- **Purification:** Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.
- **Recrystallization/Chromatography:** Purify the crude **3-Bromo-1-indanone** by recrystallization from a solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel to obtain the pure product.



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Caption: Workflow for the synthesis of **3-Bromo-1-indanone**.

Safety Information

3-Bromo-1-indanone is a hazardous chemical and should be handled with appropriate safety precautions.

- Hazards: It is classified as causing skin corrosion/irritation (Category 2), serious eye damage/irritation, and may cause respiratory irritation.[4] It is harmful if swallowed or inhaled.[5]
- Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[5]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5] Recommended storage is under an inert atmosphere at 2-8°C.[4]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

3-Bromo-1-indanone is a key synthetic intermediate with well-defined physical and chemical properties. Its value lies in the strategic placement of a reactive bromine atom on the versatile indanone scaffold, allowing for the construction of a wide array of more complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of its reactivity, handling, and spectral characteristics is essential for its effective application in the development of novel compounds.

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